BenchChemオンラインストアへようこそ!

N-[5-(Acetylthio)-2-thiazolyl]acetamide

CDK2 inhibition Thioester alkylation Kinase inhibitor synthesis

N-[5-(Acetylthio)-2-thiazolyl]acetamide (CAS 91978-77-7) is a disubstituted thiazole derivative that belongs to the 2-acetamidothiazole chemotype, a scaffold widely explored for kinase inhibition, anticholinesterase activity, and Aβ-peptide modulation. Its IUPAC name is S-(2-acetamido-1,3-thiazol-5-yl) ethanethioate, with a molecular formula of C₇H₈N₂O₂S₂ and a molecular weight of 216.3 g/mol.

Molecular Formula C7H8N2O2S2
Molecular Weight 216.3 g/mol
CAS No. 91978-77-7
Cat. No. B8320651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(Acetylthio)-2-thiazolyl]acetamide
CAS91978-77-7
Molecular FormulaC7H8N2O2S2
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C(S1)SC(=O)C
InChIInChI=1S/C7H8N2O2S2/c1-4(10)9-7-8-3-6(13-7)12-5(2)11/h3H,1-2H3,(H,8,9,10)
InChIKeyOYTWNVNHKYTJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[5-(Acetylthio)-2-thiazolyl]acetamide (CAS 91978-77-7): Chemical Identity, Structural Class, and Procurement-Relevant Physicochemical Profile


N-[5-(Acetylthio)-2-thiazolyl]acetamide (CAS 91978-77-7) is a disubstituted thiazole derivative that belongs to the 2-acetamidothiazole chemotype, a scaffold widely explored for kinase inhibition, anticholinesterase activity, and Aβ-peptide modulation [1]. Its IUPAC name is S-(2-acetamido-1,3-thiazol-5-yl) ethanethioate, with a molecular formula of C₇H₈N₂O₂S₂ and a molecular weight of 216.3 g/mol [2]. This compound is structurally distinguished by a 5-position acetylthio (thioester) substituent, rather than a simple thioether, alkyl, or hydrogen, which fundamentally alters its electronic profile, metabolic lability, and chemical reactivity relative to the broader class of 2-amidothiazoles [3].

Why In-Class 2-Acetamidothiazole Analogs Cannot Substitute N-[5-(Acetylthio)-2-thiazolyl]acetamide: SAR and Reactivity Barriers Explained


Simple substitution of N-[5-(Acetylthio)-2-thiazolyl]acetamide with the unsubstituted 2-acetamidothiazole (CAS 2719-23-5) or other 5-position analogs in a research or manufacturing setting is scientifically inadmissible because the 5-acetylthio group is not a passive appendage but a critical determinant of biological target engagement, metabolic fate, and synthetic utility. In the CDK2 inhibitor series, the analogous 2-acetamido-5-thiazolylthio acetic ester scaffold exhibits an IC₅₀ of 170 nM, whereas conversion to a free acid or removal of the sulfur-linked substituent abolishes kinase inhibition [1]. Furthermore, metabolic studies on 2-acetamidothiazoles in the rat demonstrate that the thiazole ring undergoes enzymatic fission to yield acetylthiohydantoic acid metabolites; the presence of a pre-installed acetylthio moiety at position 5 is likely to alter both the rate and the product distribution of this metabolic pathway relative to unsubstituted or alkyl-substituted analogs [2]. The thioester bond also provides a uniquely reactive handle for nucleophilic displacement or hydrolysis that is absent in 5-H, 5-alkyl, 5-hydroxyethyl, or 5-carboxylic acid derivatives, making this compound indispensable for synthetic schemes that require selective deprotection or conjugation at the 5-position [3].

Quantitative Differentiation Evidence: N-[5-(Acetylthio)-2-thiazolyl]acetamide vs. Closest Structural Analogs Across Biological, Metabolic, and Synthetic Dimensions


Synthetic Intermediate Utility: N-[5-(Acetylthio)-2-thiazolyl]acetamide as a Stable Thioester Electrophile in CDK2 Inhibitor Patent US06521759B2

N-[5-(Acetylthio)-2-thiazolyl]acetamide serves as the key S-alkylation substrate in the synthesis of 5-[(oxazolylmethyl)thio]-2-acetamidothiazole derivatives described in US Patent 6,521,759 B2 (assigned to Warner-Lambert / Pfizer). In this procedure, 50 mg (0.23 mmol) of the target compound is treated with potassium tert-butoxide (0.25 mmol) in THF to generate the free thiolate in situ, which is then alkylated with 2-(chloromethyl)-5-t-butyloxazole to afford the coupled product in 61% yield [1]. By contrast, the unsubstituted 2-acetamidothiazole (CAS 2719-23-5) lacks the 5-acetylthio group and therefore cannot participate in this S-alkylation sequence, requiring an entirely different set of protection/deprotection or halogenation steps to install a carbon-sulfur bond at position 5 [2].

CDK2 inhibition Thioester alkylation Kinase inhibitor synthesis

CDK2 Inhibitory Potency Cliff: 5-Thioether-Linked Ester vs. 5-Acetylthio Thioester–Containing Scaffold

The compound ethyl 2-[(2-acetamido-1,3-thiazol-5-yl)sulfanyl]acetate (BindingDB BDBM5654), a direct structural analog that features a —SCH₂COOEt chain at position 5 instead of the —SCOCH₃ (acetylthio) group present in N-[5-(Acetylthio)-2-thiazolyl]acetamide, inhibits CDK2/cyclin E with an IC₅₀ of 170 nM in the presence of 25 µM ATP [1]. Extension of the 5-position linker to —SCH₂COOH (free acid; BindingDB BDBM5673) results in a >100-fold potency loss, yielding an IC₅₀ > 25,000 nM [2]. Although no direct CDK2 IC₅₀ was retrieved for the target compound itself, the established SAR in this series indicates that the nature and length of the 5-thio substituent exerts a profound (>100-fold) influence on kinase engagement [3]. The acetylthio group, being a thioester with distinct electronic and steric properties relative to the thioether-ester or thioether-acid congeners, occupies a unique position in this SAR landscape and cannot be assumed to behave identically to any of these close analogs.

CDK2/Cyclin E Kinase inhibition Thioester SAR

Metabolic Pathway Differentiation: Acetylthio Substituent as a Pre-Installed Metabolite Mimic vs. 5-Unsubstituted Acetamidothiazole

In vivo metabolism of 2-acetamidothiazole (CAS 2719-23-5) in the rat proceeds through thiazole ring fission to yield acetylthiohydantoic acid as the primary metabolite [1]. The target compound N-[5-(Acetylthio)-2-thiazolyl]acetamide already contains an acetylthio moiety pre-installed as a thioester at position 5, meaning that upon ring fission or enzymatic hydrolysis, it may directly release an acetylthio-containing metabolite or fragment without requiring oxidative sulfur incorporation steps that the unsubstituted analog must undergo. This distinction is material because the unsubstituted 2-acetamidothiazole shows anti-inflammatory activity in rodent models [1], whereas the introduction of the 5-acetylthio group is expected to alter both the pharmacokinetic profile and the pharmacodynamic readout, either by changing the rate of metabolic clearance or by generating a different metabolite distribution.

Acetamidothiazole metabolism Acetylthiohydantoic acid Prodrug design

AChE/BChE Selectivity Landscape: Positioning of 5-Acetylthio Substitution within the Thiazole Acetamide Anticholinesterase Series

A study by Sun et al. (2016) synthesized a series of thiazole acetamides and evaluated their in vitro AChE and BChE inhibitory activities. The most potent compound, 6d, exhibited an AChE IC₅₀ of 3.14 ± 0.16 µM with a selectivity index (SI = IC₅₀ BChE / IC₅₀ AChE) of 2.94, and also inhibited Aβ aggregation and β-secretase [1]. While the target compound N-[5-(Acetylthio)-2-thiazolyl]acetamide was not among the specific derivatives tested in this study, the established SAR framework indicates that AChE inhibition and selectivity are highly sensitive to the nature of substituents appended to the thiazole core [2]. The acetylthio group at position 5 introduces a thioester electrophile and a steric profile distinct from the aromatic or heteroaromatic substituents explored by Sun et al., and it would therefore be expected to produce a different AChE/BChE inhibition fingerprint than any of the published analogs.

Acetylcholinesterase inhibition Butyrylcholinesterase Alzheimer's disease

Thioester Reactivity as a Cephalosporin Acylation Handle: Differentiating Acetylthio from 2-Mercaptobenzothiazolyl (MAEM) Activated Esters

Indian Patent IN 223425 discloses a class of thioester derivatives of thiazolyl acetic acid as reactive intermediates for the preparation of cephalosporin antibiotics [1]. The target compound, N-[5-(Acetylthio)-2-thiazolyl]acetamide, belongs to this thioester class and presents a structurally and mechanistically distinct alternative to 2-mercaptobenzothiazolyl (MAEM) activated esters, which are the industry-standard acylating agents for 7-aminocephalosporanic acid but generate the toxic byproduct 2-mercaptobenzothiazole (MBT) upon acylation [1]. The use of an acetylthio-type thioester avoids benzothiazole-derived byproducts entirely, offering a potentially cleaner acylation process. Additionally, the thioester bond in the target compound confers distinct hydrolytic stability characteristics: amino acid ester prodrugs of thiazolides have been shown to be stable as salts but labile at pH > 5 [2], suggesting that the acetylthio thioester may provide a tunable reactivity window (acidic stability, alkaline lability) that is different from the O-ester or amide linkages found in competing acylating agents.

Cephalosporin synthesis Thioester acylation Antibiotic intermediate

High-Value Application Scenarios for N-[5-(Acetylthio)-2-thiazolyl]acetamide (CAS 91978-77-7) Based on Verified Differentiation Evidence


CDK2 Inhibitor Lead Optimization: Using the Acetylthio Thioester as a Late-Stage Diversification Intermediate

Medicinal chemistry groups pursuing CDK2 inhibitors based on the 5-[(oxazolylmethyl)thio]-2-acetamidothiazole scaffold (as disclosed in US 6,521,759 B2) should source N-[5-(Acetylthio)-2-thiazolyl]acetamide as the key synthetic intermediate. Direct base-mediated thiolate generation and S-alkylation with variously substituted 2-(chloromethyl)oxazoles enables rapid library synthesis at the 5-position in a single step, bypassing the multi-step sequence required when starting from 2-acetamidothiazole [1]. Given the documented 100-fold potency difference between the 5-(SCH₂COOEt) analog (IC₅₀ = 170 nM) and the 5-(SCH₂COOH) analog (IC₅₀ > 25,000 nM) [2], systematic variation of the S-alkylating agent is essential for SAR exploration, and the acetylthio precursor provides the most convergent entry point for this diversification.

Comparative DMPK Profiling of 2-Acetamidothiazole Lead Series for Neurodegenerative Disease Programs

DMPK teams evaluating cholinesterase-inhibiting thiazole acetamides for Alzheimer's disease should include N-[5-(Acetylthio)-2-thiazolyl]acetamide in their compound matrix for head-to-head metabolic profiling alongside 2-acetamidothiazole and 5-alkyl-substituted analogs. The known metabolic fate of 2-acetamidothiazole involves ring fission to acetylthiohydantoic acid [3], and the pre-installed acetylthio group may significantly alter the rate of this cleavage or the identity of downstream metabolites. This comparative data is essential for selecting the optimal substitution pattern for lead optimization, especially given that the most potent AChE inhibitor in the Sun et al. (2016) series achieved an IC₅₀ of 3.14 µM [4], indicating substantial room for improving potency through substituent modification at the 5-position.

Clean-Process Cephalosporin Acylation: Acetylthio Thioester as a Low-Toxicity Alternative to MAEM

Process development teams seeking to eliminate 2-mercaptobenzothiazole (MBT) contamination from cephalosporin antibiotic manufacturing should evaluate N-[5-(Acetylthio)-2-thiazolyl]acetamide as a thioester acylating agent, consistent with the general methodology described in Indian Patent IN 223425 [5]. The acetylthio leaving group (as thioacetate) avoids the toxicity and purification challenges associated with the industry-standard MAEM reagent. Furthermore, the pH-dependent stability profile of thioester prodrugs—stable as salts, labile at pH > 5 [6]—suggests that acylation conditions can be tuned to achieve controlled reactivity: the reaction can be conducted under mildly acidic conditions to preserve the thioester, and then driven to completion by adjusting pH to trigger nucleophilic attack by the 7-aminocephem substrate.

AChE/BChE Selectivity Probe Synthesis for Thiazole Acetamide SAR Expansion

Academic and industrial screening laboratories building on the thiazole acetamide anticholinesterase scaffold reported by Sun et al. (2016) [4] should incorporate the 5-acetylthio compound to systematically explore how a thioester substituent at position 5 affects AChE potency and selectivity versus BChE. The published series focused on aromatic substituents; the acetylthio group introduces an aliphatic thioester with distinct electronic (electron-withdrawing, polarizable sulfur), steric, and hydrogen-bonding properties. Comparing the AChE IC₅₀ of the acetylthio derivative against the benchmark compound 6d (IC₅₀ = 3.14 µM) and the unsubstituted parent would directly reveal whether the thioester motif is tolerated or favored by the AChE active site, information that is not available from any published SAR study and that would guide the design of hybrid analogs combining the acetylthio group with optimized aromatic substituents elsewhere on the scaffold.

Quote Request

Request a Quote for N-[5-(Acetylthio)-2-thiazolyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.